N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole core, which is known for its biological activity, linked to a cyclohexyl group substituted with a cyanopyrazinyl moiety. The presence of multiple functional groups, including a carboxamide and a cyano group, contributes to its reactivity and versatility in chemical synthesis and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The cyclohexyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the cyanopyrazinyl moiety through an etherification reaction. The final step involves the formation of the carboxamide group, typically achieved through an amide coupling reaction using reagents such as carbodiimides or acyl chlorides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction temperatures is crucial to ensure scalability and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzo[d]thiazole core or the cyclohexyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce various substituents, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar core structures but different substituents, such as 2-aminobenzothiazole or 2-mercaptobenzothiazole.
Cyclohexyl derivatives: Compounds with a cyclohexyl group linked to different functional groups, such as cyclohexylamine or cyclohexanol.
Cyanopyrazinyl derivatives: Compounds with a cyanopyrazinyl moiety, such as 3-cyanopyrazine or 2-cyanopyrazine.
Uniqueness
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its distinct reactivity and potential biological activities, setting it apart from other compounds with similar individual components.
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c20-10-16-19(22-8-7-21-16)26-14-4-2-13(3-5-14)24-18(25)12-1-6-15-17(9-12)27-11-23-15/h1,6-9,11,13-14H,2-5H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDMRHRESYVFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)N=CS3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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